Methyl 4-chloro-5-hydroxypicolinate
Description
Methyl 4-chloro-5-hydroxypicolinate is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 4, a hydroxyl group at position 5, and a methyl ester at position 2. Its molecular formula is C₇H₆ClNO₃, and its structure is defined by the interplay of electron-withdrawing (chlorine) and polar (hydroxyl) groups.
Properties
Molecular Formula |
C7H6ClNO3 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
methyl 4-chloro-5-hydroxypyridine-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)5-2-4(8)6(10)3-9-5/h2-3,10H,1H3 |
InChI Key |
OZBFNFBYFHNSRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-hydroxypicolinate typically involves the chlorination of methyl 5-hydroxypicolinate. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction mixture is usually heated to facilitate the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-5-hydroxypicolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chlorine atom can be reduced to form a methyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide (NaN3) or thiourea under reflux conditions.
Major Products Formed:
Oxidation: Formation of 4-chloro-5-oxopicolinic acid.
Reduction: Formation of methyl 4-methyl-5-hydroxypicolinate.
Substitution: Formation of 4-amino-5-hydroxypicolinate or 4-thio-5-hydroxypicolinate derivatives.
Scientific Research Applications
Methyl 4-chloro-5-hydroxypicolinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-5-hydroxypicolinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The presence of the chlorine and hydroxyl groups allows for specific interactions with amino acid residues in the enzyme’s active site, leading to modulation of enzyme activity. Additionally, the compound can interfere with cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Table 1: Structural Comparison of Key Analogues
| Compound Name | Substituents (Positions) | Molecular Formula | Key Features |
|---|---|---|---|
| Methyl 4-chloro-5-hydroxypicolinate | Cl (4), OH (5), COOCH₃ (2) | C₇H₆ClNO₃ | Combines Cl (EWG) and OH (H-bond donor); high polarity. |
| Methyl 4-chloro-5-methylpicolinate | Cl (4), CH₃ (5), COOCH₃ (2) | C₈H₈ClNO₂ | Methyl at C5 reduces polarity; increased lipophilicity. |
| Methyl 5-hydroxy-4-methylpicolinate | CH₃ (4), OH (5), COOCH₃ (2) | C₈H₉NO₃ | Methyl at C4 (EDG) weakens ring activation; lower acidity vs. Cl-substituted. |
| Methyl 4-bromo-5-methoxypicolinate | Br (4), OCH₃ (5), COOCH₃ (2) | C₈H₈BrNO₃ | Br (stronger EWG) and OCH₃ (bulky, less polar) alter reactivity. |
| Methyl 4-chloropicolinate | Cl (4), COOCH₃ (2) | C₇H₆ClNO₂ | Lacks C5-OH; reduced H-bond capacity and solubility. |
Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
Electronic and Steric Effects
- Chlorine vs. Methyl/Methoxy : The chlorine at position 4 in this compound withdraws electron density, activating the pyridine ring for electrophilic substitution at specific positions. In contrast, methyl or methoxy groups (e.g., in Methyl 5-hydroxy-4-methylpicolinate) donate electrons, deactivating the ring .
- Hydroxyl vs.
Physicochemical Properties
Table 2: Key Property Differences
| Property | Methyl 4-Cl-5-OH-Picolinate | Methyl 4-Cl-5-CH₃-Picolinate | Methyl 4-Cl-Picolinate |
|---|---|---|---|
| Molecular Weight (g/mol) | 187.58 | 185.61 | 171.58 |
| Polarity | High (due to -OH) | Moderate | Low |
| Boiling Point | Estimated >250°C | ~230°C | ~210°C |
| Solubility in Water | Moderate (H-bonding) | Low | Very low |
| Acidity (pKa of -OH) | ~8.5–9.5 | N/A | N/A |
Note: Data inferred from analogues in ; experimental values may vary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
